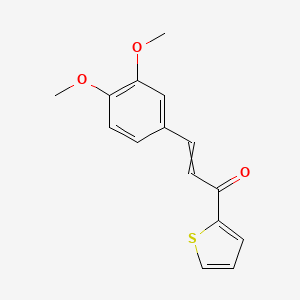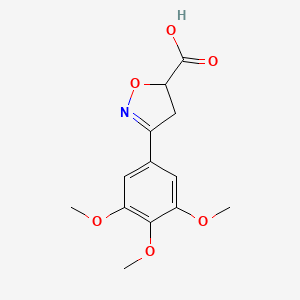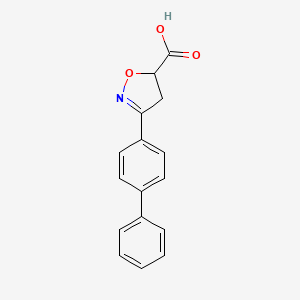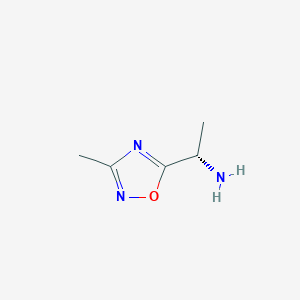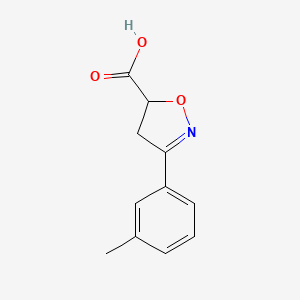
3-(3-Methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A compound’s description usually includes its IUPAC name, common names, and structural formula. It may also include the compound’s appearance, odor, and other physical characteristics .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Mécanisme D'action
The mechanism of action of 3MPCA is not fully understood. However, it is believed that the carboxylic acid group of 3MPCA is responsible for its biological activity. It is thought that the carboxylic acid group can form hydrogen bonds with amino acids, thereby altering the structure and activity of proteins. This can lead to changes in the cell's metabolism and ultimately to changes in the cell's behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3MPCA are not well understood. However, it has been suggested that 3MPCA may have antioxidant and anti-inflammatory properties. It has also been suggested that 3MPCA may be able to modulate the activity of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3MPCA in laboratory experiments include its availability, low cost, and ease of synthesis. It is also relatively stable and can be stored for long periods of time. The main limitation of using 3MPCA in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in some applications.
Orientations Futures
There are several potential future directions for research on 3MPCA. These include further investigations into its biochemical and physiological effects, as well as its potential applications in drug development. Other potential research areas include exploring its potential as an antioxidant, anti-inflammatory, and enzyme modulator. Additionally, further research could be conducted into the synthesis of 3MPCA and its derivatives, as well as its potential uses as a reagent for the synthesis of other heterocyclic compounds.
Méthodes De Synthèse
3MPCA can be synthesized by reacting 3-methylphenol with ethyl chloroformate in the presence of anhydrous sodium acetate. The reaction is carried out at room temperature in an inert atmosphere, and the product is purified by recrystallization from methanol. This method is simple, efficient, and produces good yields.
Applications De Recherche Scientifique
3MPCA has been studied for its various applications in the scientific research field. It has been used as a reagent for the synthesis of various heterocyclic compounds, such as 1,4-dihydropyridines, 1,4-dihydropyrrolizines, and 1,4-dihydro-2,3-dihydrothieno[2,3-d]pyrimidines. It has also been used as a starting material for the synthesis of biologically active compounds, such as antitumor and anti-inflammatory agents.
Safety and Hazards
Propriétés
IUPAC Name |
3-(3-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7-3-2-4-8(5-7)9-6-10(11(13)14)15-12-9/h2-5,10H,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVASRSHRUVGMMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353007.png)
![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B6353014.png)
![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine](/img/structure/B6353019.png)
![4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353021.png)
![4-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6353024.png)



